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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical
properties, and a proposed synthesis of 4-Bromo-2-phenylpent-4-enenitrile (CAS No:
137040-93-8). This document is intended for an audience with a technical background in
organic chemistry and drug development.

Molecular Structure and Chemical Identity

4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile possessing a stereocenter at the
carbon adjacent to the phenyl and nitrile groups. The presence of a vinyl bromide moiety
suggests its potential as a versatile intermediate in organic synthesis, particularly in cross-
coupling reactions.

The canonical SMILES representation of the molecule is C=C(CC(C#N)C1=CC=CC=C1)Br.[1]
Its IUPAC name is 4-bromo-2-phenylpent-4-enenitrile.[2][3]

Table 1: Chemical Identity of 4-Bromo-2-phenylpent-4-enenitrile
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Identifier Value
IUPAC Name 4-bromo-2-phenylpent-4-enenitrile[ 3]
CAS Number 137040-93-8[1][2][3]

Molecular Formula

C11H10BrN[1][2]

Canonical SMILES

C=C(CC(C#N)C1=CC=CC=C1)Br[1][3]

Physicochemical Properties

The physicochemical properties of 4-Bromo-2-phenylpent-4-enenitrile have been primarily

determined through computational methods. These properties are crucial for understanding its

behavior in various solvents and its potential for further chemical modifications.

Table 2: Computed Physicochemical Properties of 4-Bromo-2-phenylpent-4-enenitrile

Property

Value

Molecular Weight

236.11 g/mol [2][3]

Boiling Point (at 760 mmHg)

304.8 °C[1]

Density 1.357 g/cm3[1]
LogP (Octanol-Water Partition Coefficient) 3.2[1][3]

Flash Point 138.2 °C[1]
Hydrogen Bond Acceptor Count 11]

Hydrogen Bond Donor Count 0[1]

Rotatable Bond Count 3[1]

Proposed Synthesis Protocol

While a detailed, peer-reviewed experimental protocol for the synthesis of 4-Bromo-2-

phenylpent-4-enenitrile is not readily available in the public domain, a plausible synthetic
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route can be proposed based on the alkylation of phenylacetonitrile. The following protocol is a
detailed interpretation of this likely synthetic pathway.

Reaction Scheme:

+ 2,3-Dibromopropene

Phenylacetonitrile

1. Deprotonation

Lithium Hexamethyldisilazide (LIHMDS) 2. Alkylation
in THF

Reaction

2,3-Dibromopropene

4-Bromo-2-phenylpent-4-enenitrile [«

Click to download full resolution via product page
Proposed Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

Objective: To synthesize 4-Bromo-2-phenylpent-4-enenitrile via the alkylation of
phenylacetonitrile with 2,3-dibromopropene.

Materials:

Phenylacetonitrile

2,3-Dibromopropene

Lithium Hexamethyldisilazide (LiIHMDS) solution in THF (e.g., 1.0 M)

Anhydrous Tetrahydrofuran (THF)
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o Saturated aqueous ammonium chloride (NH4Cl) solution
o Diethyl ether or Ethyl acetate
e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

o Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel,
condenser)

 Inert atmosphere setup (e.g., nitrogen or argon)
o Magnetic stirrer and heating mantle/cooling bath
e Rotary evaporator

Procedure:

o Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

e Initial Reagents: Under an inert atmosphere, charge the flask with anhydrous THF and
phenylacetonitrile (1.0 equivalent).

o Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add
the LIHMDS solution (1.05 equivalents) via the dropping funnel while maintaining the
temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C to ensure
complete deprotonation of the phenylacetonitrile.

» Alkylation: In the dropping funnel, prepare a solution of 2,3-dibromopropene (1.1
equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir
for 12-24 hours.

e Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow
addition of saturated aqueous NHa4Cl solution.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
diethyl ether or ethyl acetate (3 x 50 mL).
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e Washing and Drying: Combine the organic layers and wash with brine (saturated NacCl
solution). Dry the organic layer over anhydrous MgSOa or NazSOa.

 Purification: Filter off the drying agent and concentrate the organic phase under reduced
pressure using a rotary evaporator. The crude product can be purified by column
chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and
ethyl acetate) to yield the pure 4-Bromo-2-phenylpent-4-enenitrile.

Spectroscopic and Biological Data

As of the date of this publication, detailed experimental spectroscopic data (*H NMR, 13C NMR,
IR, Mass Spectrometry) for 4-Bromo-2-phenylpent-4-enenitrile are not available in the public
scientific literature.

Furthermore, no studies detailing the biological activity, pharmacological profile, or involvement
in any signaling pathways of 4-Bromo-2-phenylpent-4-enenitrile have been found in the
public domain. The potential applications of this molecule in drug development and life
sciences remain to be explored.

Safety Information

A comprehensive, experimentally verified safety profile for 4-Bromo-2-phenylpent-4-enenitrile
is not available.[4] As with any halogenated organic compound, it should be handled with care
in a well-ventilated fume hood. Personal protective equipment, including safety goggles,

gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin
contact.[4]

Conclusion

4-Bromo-2-phenylpent-4-enenitrile is a molecule with potential for synthetic applications due
to its functional groups. This guide has provided a summary of its known properties and a
detailed, plausible protocol for its synthesis. The lack of experimental spectroscopic and
biological data highlights an opportunity for further research to fully characterize this compound
and explore its potential in various scientific and industrial fields, including drug discovery and
materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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